D-glucuronic acid
Description
Historical Perspectives in Biochemical Discovery
The study of glucuronic acid dates back to the 19th century, when it was first identified as a "sugar conjugate" in the urine of cows that had consumed mango leaves. issx.org This initial finding was linked to euxanthic acid, a primary component of the dye known as Indian yellow. issx.org In the 1870s, researchers like von Mering, Musculus, and Jaffe isolated other sugar-containing metabolites from urine after administering substances like chloral (B1216628) hydrate (B1144303) and nitrotoluene, concluding that the sugar component was a carboxylic acid derivative of glucose. issx.org
A significant milestone was achieved by Schmiedeberg and Meyer, who isolated and formally characterized the sugar moiety as glucuronic acid from the urine of dogs that had been given camphor. issx.org For a long time, it was understood that glucuronic acid was involved in neutralizing a variety of poisons in the body, being formed from glycogen (B147801) in the liver. google.com However, the precise mechanism of its formation remained elusive until 1953, when Dutton and Storey discovered uridine (B1682114) diphosphoglucuronic acid (UDPGA) and elucidated its role as the active cofactor in the formation of glucuronides. issx.org Further research in the mid-20th century, led by scientists like Dr. Morizo Ishidate, focused on its metabolic pathways and its synthesis. nih.gov In 1950, Dr. Ishidate and Dr. Masasi Okada successfully synthesized glucuronic acid lactone from glucose. nih.gov
Significance in Biological Systems: An Overview of Research Domains
The importance of D-glucuronic acid in biological systems is vast, spanning detoxification, the synthesis of essential biomolecules, and structural roles in tissues. wikipedia.orgontosight.ai Its functions are primarily mediated through its activated form, UDP-glucuronic acid (UDPGA). biologydiscussion.comalmerja.com
Glucuronidation: A Major Detoxification Pathway
One of the most researched functions of this compound is its central role in glucuronidation, a major Phase II metabolic process. wikipedia.orgresearchgate.net This process, occurring mainly in the liver, involves the conjugation of lipophilic compounds with glucuronic acid. wikipedia.orgalmerja.com The reaction is catalyzed by a family of enzymes called UDP-glucuronyltransferases (UGTs). wikipedia.orgrsc.org This conjugation increases the water solubility of various substances, facilitating their excretion from the body through urine or bile. ontosight.airesearchgate.net
The range of substances detoxified via glucuronidation is extensive and includes:
Xenobiotics: Foreign compounds such as drugs and environmental pollutants. biologydiscussion.comontosight.ai
Endogenous Molecules: Byproducts of metabolism like bilirubin (B190676) and steroid hormones. biologydiscussion.comalmerja.com
Precursor for Ascorbic Acid Synthesis
In many animals, this compound serves as a direct precursor for the biosynthesis of ascorbic acid (Vitamin C). wikipedia.orgalmerja.com The pathway involves the reduction of glucuronic acid to L-gulonic acid, which is then converted to ascorbic acid. biologydiscussion.com However, humans, other primates, and guinea pigs lack the enzyme L-gulonolactone oxidase, which is required for the final step of this synthesis, and therefore must obtain Vitamin C from their diet. wikipedia.orgbidmc.org
Building Block of Glycosaminoglycans (GAGs)
This compound is a fundamental structural component of several key glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. ontosight.airesearchgate.net GAGs are critical components of the extracellular matrix and connective tissues. researchgate.netnih.gov UDP-glucuronic acid donates the glucuronic acid moiety for the synthesis of these chains. almerja.comnih.gov
Major Glycosaminoglycans Containing this compound
| Glycosaminoglycan | Primary Location/Function | Repeating Disaccharide Unit Includes |
|---|---|---|
| Hyaluronic Acid | Connective tissues, skin, synovial fluid wikipedia.org | This compound and N-acetylglucosamine nih.govresearchgate.net |
| Chondroitin (B13769445) Sulfate (B86663) | Cartilage, bone, connective tissue wikipedia.org | This compound and N-acetylgalactosamine researchgate.net |
| Heparin/Heparan Sulfate | Mast cells, lung, liver; cell surfaces wikipedia.orgresearchgate.net | This compound (or L-iduronic acid) and N-acetylglucosamine researchgate.net |
| Dermatan Sulfate | Skin, blood vessels, heart valves wikipedia.org | L-iduronic acid (epimerized from this compound) and N-acetylgalactosamine wikipedia.org |
In the synthesis of some GAGs, such as dermatan sulfate, this compound that has already been incorporated into the polysaccharide chain is enzymatically converted to its C-5 epimer, L-iduronic acid, by an enzyme called uronosyl 5-epimerase. almerja.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
25249-06-3 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |
InChI Key |
IAJILQKETJEXLJ-UHFFFAOYSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
melting_point |
165.5 °C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of D Glucuronic Acid
De Novo Synthesis from Glucose
The primary route for the synthesis of D-glucuronic acid begins with glucose. This process is highly conserved across many species and is fundamental for providing the precursor for a wide array of biochemical transformations. wikipedia.orgcaymanchem.com
Uridine (B1682114) Diphosphate (B83284) (UDP)-Glucuronic Acid Formation via UDP-Glucose Dehydrogenase Activity
The most direct pathway for this compound synthesis involves the formation of an activated intermediate, UDP-glucuronic acid (UDP-GlcUA). wikipedia.org This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH), which is a cytosolic and nuclear hexameric enzyme. oncotarget.com
NAD+-dependent oxidation of glucose to glucuronaldehyde. cdnsciencepub.com
Nucleophilic addition of a cysteine residue (Cys276 in humans) to glucuronaldehyde, forming a thiohemiacetal intermediate. nih.govcdnsciencepub.com
A second NAD+-dependent oxidation of the thiohemiacetal to a thioester intermediate. nih.govcdnsciencepub.com
Hydrolysis of the thioester to yield the final product, UDP-glucuronic acid. cdnsciencepub.com
This enzymatic reaction is tightly regulated. For instance, human UGDH is subject to allosteric feedback inhibition by its downstream product, UDP-xylose. oncotarget.comuga.edu
Once formed, UDP-GlcUA serves as a donor of glucuronic acid for various conjugation reactions, a critical process in the detoxification of xenobiotics and endogenous compounds. slideshare.nethmdb.ca The hydrolysis of UDP-glucuronic acid by nucleotide pyrophosphatase can then yield glucuronic acid 1-phosphate and UMP, with subsequent dephosphorylation leading to free this compound. hmdb.ca
| Substrate | Enzyme | Cofactor | Product |
| UDP-glucose | UDP-glucose dehydrogenase (UGDH) | NAD+ | UDP-glucuronic acid |
Alternative Pathways of Biosynthesis in Specific Organisms
While the UGDH-mediated pathway is predominant, some organisms possess alternative routes for this compound synthesis. figshare.complos.org
In plants and some lower animals like zebrafish, an alternative pathway known as the myo-inositol oxygenation pathway exists. plos.orgresearchgate.netnih.gov This pathway involves the following steps:
myo-Inositol is cleaved by myo-inositol oxygenase (MIOX) in an oxygen-dependent reaction to form this compound. plos.orgnih.gov
this compound is then phosphorylated by glucuronokinase to produce glucuronic acid-1-phosphate. plos.org
Finally, UDP-glucuronic acid pyrophosphorylase catalyzes the reaction of glucuronic acid-1-phosphate with UTP to form UDP-glucuronic acid. plos.org
This alternative route can supplement the cellular pool of UDP-GlcUA, particularly in organisms where it is present. researchgate.netnih.gov In some engineered Escherichia coli strains, a synthetic pathway has been constructed by co-expressing genes for myo-inositol-1-phosphate synthase from Saccharomyces cerevisiae and MIOX from mice to produce glucuronic acid from glucose. nih.govasm.org
This compound in the Uronate Cycle
The uronate cycle, also known as the glucuronate-xylulose-pentose phosphate (B84403) pathway, is a metabolic pathway that interconverts this compound with other sugar acids and pentoses. frontiersin.org This pathway is significant in animals for the synthesis of L-ascorbic acid (Vitamin C) in most vertebrates (though not in primates, including humans) and for its interaction with the pentose (B10789219) phosphate pathway. slideshare.nethmdb.ca
Interconversion with Related Uronic Acids and Pentoses
Within the uronate cycle, this compound can be converted to L-gulonate, which is a precursor for ascorbic acid synthesis. frontiersin.org The cycle also facilitates the conversion of this compound to the pentose D-xylulose, which can then be phosphorylated to enter the pentose phosphate pathway. frontiersin.org
Furthermore, UDP-glucuronic acid is a central precursor for other sugar nucleotides. medchemexpress.com It can be epimerized to UDP-galacturonic acid by UDP-glucuronic acid 4-epimerase (UGlcAE). ebi.ac.uknih.gov Additionally, UDP-glucuronic acid can be decarboxylated by UDP-glucuronic acid decarboxylase to form UDP-xylose. researchgate.netpnas.org These interconversions are vital for the synthesis of various polysaccharides. ebi.ac.ukresearchgate.net
Enzymatic Steps and Cofactor Requirements
The uronate cycle involves a series of enzymatic reactions with specific cofactor requirements. frontiersin.org
Key Enzymes and Reactions in the Animal Uronate Cycle: frontiersin.orgresearchgate.net
| Reaction | Enzyme | Cofactor |
| This compound → L-gulonate | Hexuronate reductase | NADPH |
| L-gulonate → 3-keto-L-gulonate | L-gulonate 3-dehydrogenase | NAD+ |
| 3-keto-L-gulonate → L-xylulose | 3-keto-L-gulonate decarboxylase | |
| L-xylulose → Xylitol | L-xylulose reductase | NADPH |
| Xylitol → D-xylulose | Xylitol dehydrogenase | NAD+ |
Catabolic Pathways of this compound
This compound can be catabolized by various organisms through different metabolic routes. frontiersin.orgresearchgate.net
In bacteria such as E. coli, a common catabolic pathway involves an isomerase. pnas.orgfrontiersin.org this compound is first converted to D-fructuronate by uronate isomerase. pnas.orgnih.gov D-fructuronate is then reduced to D-mannonate, which is subsequently dehydrated and ultimately cleaved to yield pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. nih.govnih.gov
Another bacterial pathway is an oxidative pathway. For instance, in Agrobacterium tumefaciens, this compound is converted to D-glucaric acid. nih.gov This is then catabolized through a series of reactions to α-ketoglutarate. nih.gov Uronate dehydrogenase, an enzyme found in bacteria like Pseudomonas syringae, catalyzes the NAD+-dependent oxidation of this compound to D-glucaro-1,5-lactone, which is then hydrolyzed to D-glucaric acid. nih.govnih.gov
In fungi, such as Aspergillus niger, the catabolism of this compound follows a distinct pathway. frontiersin.org It begins with the reduction of this compound to L-gulonate. frontiersin.org L-gulonate is then oxidized to 2-keto-L-gulonate, which is subsequently reduced to L-idonate. frontiersin.org L-idonate is then dehydrogenated to 5-keto-D-gluconate. frontiersin.org
Key Enzymes in Fungal this compound Catabolism (Aspergillus niger): frontiersin.org
| Enzyme | Reaction | Cofactor |
| This compound reductase | This compound → L-gulonate | NADPH |
| 2-keto-L-gulonate reductase | 2-keto-L-gulonate → L-idonate | NADH/NADPH |
| L-idonate 5-dehydrogenase | L-idonate → 5-keto-D-gluconate | NAD+ |
Pathways in Fungi
Fungi, as saprotrophic microorganisms, have developed pathways to catabolize this compound, a component of plant cell wall polysaccharides like glucuronoxylan. frontiersin.orgnih.gov While the complete pathways are still under investigation, significant progress has been made in understanding the metabolic routes in filamentous fungi such as Aspergillus niger and in yeasts like Cryptococcus neoformans.
One major pathway involves the conversion of myo-inositol into this compound. This is initiated by the enzyme myo-inositol oxygenase (MIOX), which catalyzes the ring cleavage of myo-inositol. nih.govresearchgate.netresearchgate.net This pathway is particularly important in pathogenic fungi like C. neoformans, where this compound serves as a precursor for the polysaccharide capsule, a key virulence factor. nih.govnih.gov In Aspergillus fumigatus, the presence of both myo-inositol oxygenase and UDP-glucose dehydrogenase suggests two distinct routes for producing UDP-glucuronic acid, which can be used as an energy source or as a precursor for other essential molecules. frontiersin.org
A distinct catabolic pathway for this compound has been partially elucidated in Aspergillus niger. This pathway begins with the reduction of this compound and proceeds through several enzymatic steps. frontiersin.orgnih.gov Unlike the established bacterial pathways, this fungal route involves novel enzymes and intermediates. researchgate.net Key enzymes identified include a this compound reductase, multiple 2-keto-L-gulonate reductases, and an L-idonate 5-dehydrogenase. frontiersin.orgnih.govresearchgate.net Deletion of the gene (gluC) for an NADH-dependent 2-keto-L-gulonate reductase was shown to almost completely block this compound utilization in A. niger. researchgate.net Further research identified two additional clustered genes, gluD and gluE, encoding a NADPH-dependent 2-keto-L-gulonate reductase and a NAD+-dependent L-idonate 5-dehydrogenase, respectively. nih.gov Deletion of these genes confirmed their essential role in the catabolism of this compound. frontiersin.orgnih.gov
Table 1: Key Enzymes in Fungal this compound Metabolism
| Enzyme | Gene (in A. niger) | Function | Pathway | Organism Example |
|---|---|---|---|---|
| myo-Inositol Oxygenase (MIOX) | - | Converts myo-inositol to this compound. nih.govresearchgate.net | Biosynthesis | Cryptococcus neoformans, Aspergillus fumigatus nih.govfrontiersin.org |
| This compound Reductase | gaaA | Reduces this compound to L-gulonate. frontiersin.org | Catabolism | Aspergillus niger frontiersin.org |
| 2-Keto-L-gulonate Reductase (NADH-dependent) | gluC | Reduces 2-keto-L-gulonate to L-idonate. frontiersin.orgresearchgate.net | Catabolism | Aspergillus niger researchgate.netresearchgate.net |
| 2-Keto-L-gulonate Reductase (NADPH-dependent) | gluD | Reduces 2-keto-L-gulonate to L-idonate. nih.govresearchgate.net | Catabolism | Aspergillus niger nih.gov |
| L-Idonate 5-Dehydrogenase | gluE | Oxidizes L-idonate to 5-keto-gluconate. nih.govresearchgate.net | Catabolism | Aspergillus niger nih.gov |
| Glucuronosyl Transferase | - | Transfers D-GlcUA from UDP-GlcUA to acceptors for polyuronide biosynthesis. frontiersin.org | Biosynthesis | Mucor circinelloides frontiersin.org |
Pathways in Bacteria
Bacteria employ at least two primary catabolic pathways to utilize this compound, which they can source from the breakdown of plant polysaccharides like xylan (B1165943) or animal glycosaminoglycans. frontiersin.orgnih.govplos.org These are commonly referred to as the isomerase pathway and the oxidative pathway. frontiersin.orgfrontiersin.org
The isomerase pathway is well-established in bacteria like Escherichia coli and Bacillus stearothermophilus. researchgate.netnih.govresearchgate.net This pathway involves five main enzymatic reactions. It starts with D-glucuronate isomerase converting this compound to D-fructuronate. researchgate.net This is followed by the reduction of D-fructuronate to D-mannonate by an NADH-dependent reductase. researchgate.net D-mannonate is then dehydrated, phosphorylated, and finally cleaved by an aldolase (B8822740) to yield pyruvate and D-glyceraldehyde-3-phosphate, which can enter central metabolism. nih.govresearchgate.net
The oxidative pathway, found in bacteria such as Pseudomonas syringae, begins with the oxidation of this compound by uronate dehydrogenase to produce D-glucaro-1,5-lactone. researchgate.netnih.govasm.org This lactone is then further metabolized through a series of enzymatic steps, including isomerases and cycloisomerases, eventually leading to intermediates that can enter central metabolic pathways. researchgate.netasm.org Some bacteria possess genes for both pathways, allowing for metabolic flexibility. semanticscholar.org For instance, the genome of Catenovulum sp. CCB-QB4 contains genes for the isomerase pathway, although it appears to be a secondary route for pectin (B1162225) utilization in this marine bacterium. semanticscholar.org
Table 2: Major Bacterial Pathways for this compound Catabolism
| Pathway | Step | Enzyme | Substrate | Product | Organism Example |
|---|---|---|---|---|---|
| Isomerase Pathway | 1 | D-Glucuronate Isomerase | This compound | D-Fructuronate | E. coli, B. stearothermophilus nih.govresearchgate.net |
| 2 | D-Fructuronate Reductase | D-Fructuronate | D-Mannonate | E. coli, B. stearothermophilus nih.govresearchgate.net | |
| 3 | D-Mannonate Dehydratase | D-Mannonate | 2-Keto-3-deoxy-D-gluconate (KDG) | E. coli, B. stearothermophilus nih.govresearchgate.net | |
| 4 | KDG Kinase | KDG | KDG-6-Phosphate | E. coli researchgate.net | |
| 5 | KDG-6-Phosphate Aldolase | KDG-6-Phosphate | Pyruvate + Glyceraldehyde-3-Phosphate | E. coli researchgate.net | |
| Oxidative Pathway | 1 | Uronate Dehydrogenase | This compound | D-Glucaro-1,5-lactone | Pseudomonas syringae, Agrobacterium tumefaciens researchgate.netnih.govasm.org |
| 2 | Lactone Isomerase / Cycloisomerase | D-Glucaro-1,5-lactone | 5-Keto-4-deoxy-D-glucarate | Agrobacterium tumefaciens asm.org | |
| 3 | Dehydratase | 5-Keto-4-deoxy-D-glucarate | 2-Keto-glutarate semialdehyde | Pseudomonas sp. researchgate.net | |
| 4 | Dehydrogenase | 2-Keto-glutarate semialdehyde | α-Ketoglutarate | Pseudomonas sp. researchgate.net |
Pathways in Animal Systems (Excluding Human Clinical Context)
In animal systems, this compound metabolism encompasses both the biosynthesis of its activated form, UDP-glucuronic acid (UDPGA), and its catabolism. UDPGA is a vital precursor for the synthesis of glycosaminoglycans and for the glucuronidation of various compounds. plos.orgkombuchabrewers.org
The primary route for UDPGA biosynthesis is the nucleotide sugar oxidation pathway, where UDP-glucose is oxidized to UDPGA by the enzyme UDP-glucose dehydrogenase. drugbank.complos.orgresearchgate.net This pathway is predominant in the animal kingdom. researchgate.net However, some lower animals, such as the zebrafish (Danio rerio), possess a second, alternative route known as the myo-inositol oxygenation pathway. plos.orgresearchgate.net In this "salvage" pathway, myo-inositol is converted to this compound, which is then phosphorylated by a glucuronokinase and subsequently converted to UDPGA by a pyrophosphorylase. plos.orgresearchgate.net This bifunctional enzyme is conserved in fishes, frogs, and tunicates but is absent in mammals. plos.org
The major metabolic fate of UDPGA in animals is glucuronidation, a Phase II detoxification process. wikipedia.orgnih.gov This reaction, catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), attaches the glucuronic acid moiety to various substrates, including metabolic byproducts and foreign chemicals (xenobiotics). kombuchabrewers.orgnih.gov This conjugation increases the water solubility of the compounds, facilitating their excretion from the body. criver.comoup.com UGTs are membrane-bound enzymes found predominantly in the liver but also in other organs like the kidneys and intestine. wikipedia.orgnih.gov There are significant species differences in the expression and function of UGT enzymes; for example, cats exhibit notably higher levels of glucosidation (conjugation with glucose) compared to glucuronidation for certain substrates. researchgate.netnih.gov
This compound itself can be catabolized via the glucuronate-xylulose-pentose phosphate pathway, also known as the uronic acid pathway. frontiersin.orgslideshare.net This pathway converts this compound into D-xylulose through a series of reduction, oxidation, and decarboxylation steps. researchgate.netfrontiersin.org D-xylulose can then be phosphorylated to D-xylulose 5-phosphate, an intermediate of the pentose phosphate pathway. frontiersin.org This pathway is also the route for ascorbic acid (Vitamin C) synthesis in most animals, although some, including primates, lack the final enzyme for this conversion. wikipedia.orgslideshare.net
Table 3: this compound Pathways in Animal Systems
| Pathway | Key Enzyme(s) | Function | System/Organism |
|---|---|---|---|
| UDPGA Biosynthesis (Oxidation) | UDP-Glucose Dehydrogenase | Oxidizes UDP-glucose to form UDP-glucuronic acid. drugbank.comresearchgate.net | Predominant in all animals. researchgate.net |
| UDPGA Biosynthesis (Salvage) | myo-Inositol Oxygenase, Glucuronokinase, UDP-Glucuronic Acid Pyrophosphorylase | Converts myo-inositol to UDP-glucuronic acid. plos.orgresearchgate.net | Lower animals (e.g., zebrafish). plos.org |
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Conjugates glucuronic acid from UDPGA to various substrates for detoxification and excretion. nih.govnih.gov | Widespread in animals (liver, kidney, intestine). wikipedia.org |
| Uronic Acid Pathway (Catabolism) | Hexuronate Reductase, L-Gulonate 3-Dehydrogenase, 3-Keto-L-gulonate Decarboxylase | Catabolizes this compound to L-xylulose, which enters the pentose phosphate pathway. researchgate.netfrontiersin.org | Widespread in animals. frontiersin.org |
Role of D Glucuronic Acid in Glycosaminoglycan and Proteoglycan Metabolism
D-Glucuronic Acid as a Building Block in Glycosaminoglycan (GAG) Synthesis
Glycosaminoglycans are characterized by their repeating disaccharide units, which typically consist of an amino sugar and a uronic acid. sigmaaldrich.comnih.gov this compound is a primary uronic acid involved in the formation of several major classes of GAGs. sigmaaldrich.comresearchgate.net The biosynthesis of these complex molecules is a highly regulated enzymatic process that begins with the creation of UDP-activated sugar precursors, including UDP-glucuronic acid, in the cytoplasm. nih.govresearchgate.net These activated sugars are then transported to the Golgi apparatus for the assembly of GAG chains, with the exception of hyaluronic acid which is synthesized at the plasma membrane. nih.govnih.gov
Hyaluronic Acid Biosynthesis: this compound and N-Acetylglucosamine Condensation
Hyaluronic acid (HA), also known as hyaluronan, is a unique, non-sulfated GAG composed of alternating residues of this compound and N-acetylglucosamine. sigmaaldrich.comnih.gov The biosynthesis of HA is a direct polymerization of these two sugar precursors, UDP-glucuronic acid and UDP-N-acetylglucosamine. nih.govnih.gov This process is catalyzed by a class of integral membrane proteins called hyaluronan synthases (HAS). nih.govwikipedia.org These enzymes concurrently elongate the HA chain by adding the two sugars to the growing polysaccharide as it is extruded from the cell into the extracellular space. wikipedia.org
| Component | Description |
| This compound | A uronic acid derived from glucose, it forms one half of the repeating disaccharide unit of hyaluronic acid. sigmaaldrich.com |
| N-Acetylglucosamine | An amino sugar that forms the other half of the repeating disaccharide unit. sigmaaldrich.com |
| Hyaluronan Synthases (HAS) | A family of enzymes (HAS1, HAS2, HAS3 in vertebrates) that catalyze the polymerization of hyaluronic acid. wikipedia.org |
Heparan Sulfate (B86663) and Heparin Synthesis: Incorporation of this compound
Heparan sulfate and heparin are structurally related GAGs characterized by repeating disaccharide units of a uronic acid (either this compound or its epimer, L-iduronic acid) and a glucosamine (B1671600) residue. nih.govgenome.jp The initial biosynthetic step involves the formation of a polysaccharide chain with repeating units of this compound and N-acetylglucosamine. nih.gov This chain then undergoes a series of modifications, including the epimerization of some this compound residues to L-iduronic acid, a reaction catalyzed by C-5 epimerase. nih.govresearchgate.net While L-iduronic acid is predominant in heparin, this compound remains the major uronic acid in heparan sulfate. nih.gov
Chondroitin (B13769445) Sulfate and Dermatan Sulfate Formation
Chondroitin sulfate is a sulfated GAG composed of repeating disaccharide units of this compound and N-acetylgalactosamine. reactome.orgkegg.jp Its synthesis involves the polymerization of these two sugar residues. nih.govresearchgate.net Dermatan sulfate is formed from chondroitin sulfate through the enzymatic epimerization of some this compound residues to L-iduronic acid. reactome.orgnih.govfrontiersin.org This conversion is a key step that differentiates dermatan sulfate from chondroitin sulfate and imparts distinct biological functions. reactome.org Many GAG chains exist as hybrid structures containing both chondroitin and dermatan sulfate domains. frontiersin.orgnih.gov
Enzymatic Linkage Region Assembly in Proteoglycans
Most GAGs, with the exception of hyaluronic acid, are covalently attached to a core protein to form proteoglycans. sigmaaldrich.comnih.gov This attachment occurs via a specific tetrasaccharide linkage region: GlcAβ1-3Galβ1-3Galβ1-4Xyl-β1-O-Ser. nih.govoup.com The assembly of this linker is a stepwise enzymatic process. After the initial transfer of xylose to a serine residue on the core protein, two galactose residues are added. nih.govnih.gov The process is completed by the transfer of a this compound (GlcA) residue, catalyzed by glucuronyltransferase I (B3GAT3), to the trisaccharide. nih.govresearchgate.net The addition of this glucuronic acid is a pivotal step, as the subsequent addition of either N-acetylglucosamine or N-acetylgalactosamine determines whether a heparan sulfate/heparin or a chondroitin/dermatan sulfate chain will be synthesized, respectively. nih.govoup.com
Enzymatic Degradation of this compound-Containing Glycosaminoglycans
The turnover and degradation of GAGs are essential for maintaining tissue homeostasis and are carried out by a series of specific lysosomal hydrolases. prospecbio.comoup.com This process involves both endo- and exoglycosidases that act in a concerted manner to break down the complex polysaccharide chains into their constituent monosaccharides. glycoforum.gr.jpglycoforum.gr.jp
Hyaluronidase-Mediated Cleavage
Hyaluronidases are a family of enzymes that degrade hyaluronic acid by cleaving the β-1,4 glycosidic bond between N-acetylglucosamine and this compound residues. nih.govresearchgate.net In vertebrate tissues, the degradation of hyaluronic acid is a multi-step process. High-molecular-weight HA is first broken down into smaller fragments by hyaluronidase-2 (Hyal-2). glycoforum.gr.jp These fragments are then further degraded in the lysosomes by hyaluronidase-1 (Hyal-1) into smaller oligosaccharides. glycoforum.gr.jp Finally, two exoglycosidases, β-glucuronidase and β-N-acetylglucosaminidase, act sequentially to release the individual monosaccharides, this compound and N-acetylglucosamine. glycoforum.gr.jp
| Enzyme | Function in HA Degradation |
| Hyaluronidase-2 (Hyal-2) | Cleaves high-molecular-weight hyaluronic acid into intermediate-sized fragments. glycoforum.gr.jp |
| Hyaluronidase-1 (Hyal-1) | Further degrades hyaluronic acid fragments into smaller oligosaccharides within the lysosomes. glycoforum.gr.jp |
| β-Glucuronidase | An exoglycosidase that removes terminal this compound residues from the non-reducing end of HA fragments. glycoforum.gr.jp |
| β-N-acetylglucosaminidase | An exoglycosidase that removes terminal N-acetylglucosamine residues from the non-reducing end of HA fragments. glycoforum.gr.jp |
Lysosomal Degradation Pathways
The catabolism of glycosaminoglycans (GAGs) and the GAG chains of proteoglycans is a highly regulated process that occurs within the lysosomes, cellular organelles containing a variety of hydrolytic enzymes that function optimally at an acidic pH. pharmacy180.com The degradation process is sequential and stepwise, beginning at the non-reducing end of the polysaccharide chain. pharmacy180.compnas.org For GAGs located in the extracellular matrix or on the cell surface, the initial step involves endocytosis to bring these molecules into the cell, where the resulting vesicle fuses with a lysosome. pharmacy180.com
Within the lysosome, the degradation of proteoglycans begins with the proteolytic cleavage of the core protein. The resulting GAG chains are then broken down into smaller oligosaccharides by endoglycosidases, such as heparanase, which cleaves heparan sulfate chains. oup.comglycoforum.gr.jp Following this initial fragmentation, a series of exoenzymes, including specific exoglycosidases and sulfatases, act sequentially to remove one monosaccharide or sulfate group at a time from the non-reducing terminus. pharmacy180.comoup.com This systematic process continues until the entire GAG chain is catabolized into its constituent monosaccharides and inorganic sulfate, which can then be transported out of the lysosome for recycling or further metabolism. mdpi.com
The degradation of GAGs containing this compound, such as heparan sulfate and chondroitin sulfate, follows this general pathway. medlineplus.govmedlineplus.gov For these GAGs, the enzymatic machinery must be able to remove terminal this compound residues. The process is highly specific; if a particular enzyme in the sequence is deficient or absent, the degradation is halted at the point where that enzyme is required. mdpi.com This blockage leads to the intralysosomal accumulation of the undegraded or partially degraded GAG substrate, a hallmark of a group of genetic disorders known as Mucopolysaccharidoses (MPS). pnas.orgnih.gov The specific GAG that accumulates depends on the deficient enzyme. nih.gov
Table 1: Overview of Lysosomal Degradation for GAGs Containing this compound
| Glycosaminoglycan (GAG) | Key Repeating Disaccharide Unit Containing this compound | General Degradation Pathway |
| Heparan Sulfate (HS) | →4)-β-D-GlcA-(1→4)-α-D-GlcNAc-(1→ imrpress.com | Stepwise removal of terminal monosaccharides and sulfate groups by a series of exohydrolases, including sulfatases and glycosidases like β-glucuronidase. mdpi.commdpi.com |
| Chondroitin Sulfate (CS) | →4)-β-D-GlcA-(1→3)-β-D-GalNAc-(1→ nih.gov | Initial cleavage by endoglycosidases followed by the sequential action of exoenzymes, including β-glucuronidase, to remove terminal glucuronic acid. glycoforum.gr.jp |
| Dermatan Sulfate (DS) | Contains variable amounts of this compound alongside L-iduronic acid. nih.gov | Degradation requires a set of enzymes that can act on both uronic acid epimers, including β-glucuronidase for terminal GlcA residues. medlineplus.govmedlineplus.gov |
Role of Specific Glycosidases
The complete lysosomal breakdown of GAGs containing this compound is dependent on the action of specific exoglycosidases that recognize and cleave terminal glucuronic acid residues. The primary enzyme responsible for this function is β-glucuronidase.
β-Glucuronidase (GUSB) is a lysosomal exohydrolase that catalyzes the hydrolysis of terminal β-D-glucuronic acid residues from the non-reducing end of GAG chains. mdpi.comnih.gov This enzyme is crucial for the degradation of heparan sulfate, chondroitin sulfate, and dermatan sulfate. medlineplus.govmedlineplus.gov The GUSB gene provides the instructions for producing this enzyme. medlineplus.govmedlineplus.gov A deficiency in β-glucuronidase activity, caused by mutations in the GUSB gene, prevents the removal of terminal glucuronic acid residues. medlineplus.gov This blockage halts the stepwise degradation process, leading to the lysosomal accumulation of heparan sulfate, dermatan sulfate, and chondroitin sulfate fragments. medlineplus.govmedlineplus.gov This accumulation is the underlying cause of Mucopolysaccharidosis Type VII (MPS VII), also known as Sly syndrome, a rare lysosomal storage disorder. nih.govpatsnap.comresearchgate.net
For the degradation of sulfated GAGs, the action of glycosidases is often preceded by that of sulfatases. If the terminal this compound residue is sulfated, a specific sulfatase must first remove the sulfate group before β-glucuronidase can cleave the sugar residue. glycoforum.gr.jp An example is Glucuronate-2-sulfatase (ARSK) , a lysosomal enzyme that removes the 2-O-sulfate group from glucuronic acid residues in heparan sulfate and chondroitin sulfate. portlandpress.comportlandpress.com This desulfation step is a prerequisite for the subsequent hydrolysis of the glucuronic acid residue by β-glucuronidase. glycoforum.gr.jp
The sequential and highly specific nature of these enzymes underscores the intricate regulation of GAG metabolism. The failure of a single glycosidase, such as β-glucuronidase, can have profound cellular and systemic consequences due to the disruption of this catabolic pathway. nih.gov
Table 2: Key Glycosidases and Related Enzymes in this compound Catabolism
| Enzyme | EC Number | Function | Substrate(s) | Associated Disease |
| β-Glucuronidase (GUSB) | 3.2.1.31 | Cleaves terminal β-D-glucuronic acid from the non-reducing end of GAGs. mdpi.commedlineplus.gov | Heparan Sulfate, Dermatan Sulfate, Chondroitin Sulfate medlineplus.govmedlineplus.gov | Mucopolysaccharidosis Type VII (Sly Syndrome) nih.govresearchgate.net |
| Glucuronate-2-sulfatase (ARSK) | N/A | Removes 2-O-sulfate groups from D-glucuronate residues, enabling subsequent cleavage by β-glucuronidase. portlandpress.comportlandpress.com | 2-O-sulfated Glucuronic Acid in Heparan Sulfate and Chondroitin Sulfate portlandpress.com | A form of Mucopolysaccharidosis portlandpress.com |
| Hyaluronidase | 3.2.1.35 | An endoglycosidase that cleaves internal β-N-acetylhexosaminidic bonds, generating smaller oligosaccharides for further degradation. glycoforum.gr.jp | Hyaluronan, Chondroitin Sulfate glycoforum.gr.jp | N/A (in this context) |
| Heparanase | 4.2.2.8 | An endo-β-glucuronidase that cleaves heparan sulfate chains into smaller fragments. glycoforum.gr.jp | Heparan Sulfate glycoforum.gr.jp | N/A (in this context) |
D Glucuronic Acid in Glucuronidation Processes: Biochemical Mechanisms
UDP-Glucuronyltransferases (UGTs) and Substrate Specificity
Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) are the key enzymes responsible for the glucuronidation reaction. researchgate.netwikipedia.org These membrane-bound proteins, primarily located in the endoplasmic reticulum of liver cells and other major organs, catalyze the transfer of a glucuronic acid moiety from the high-energy donor, uridine diphosphate-glucuronic acid (UDPGA), to a lipophilic substrate. researchgate.netwikipedia.orgfrontiersin.org The UGT enzyme family is extensive, with multiple isoforms grouped into subfamilies (e.g., UGT1A, UGT2B) that exhibit distinct yet often overlapping substrate specificities. taylorandfrancis.comontosight.ai This broad selectivity allows the body to process a wide chemical landscape, from metabolic byproducts to pharmaceuticals and environmental toxins. nih.govnih.gov
The transfer of glucuronic acid is a bi-substrate reaction requiring both the activated sugar donor, UDPGA, and a substrate containing a suitable nucleophilic functional group (e.g., hydroxyl, carboxyl, amine, or thiol). researchgate.netfrontiersin.org The reaction proceeds via a direct SN2-like mechanism. researchgate.net In this nucleophilic substitution reaction, a basic amino acid residue within the UGT active site facilitates the deprotonation of the substrate's functional group. This activated nucleophile then attacks the anomeric carbon (C1) of the glucuronic acid moiety on UDPGA. ontosight.ai This results in the formation of a β-D-glucuronide conjugate with an inversion of stereochemistry at the anomeric carbon and the release of uridine diphosphate (B83284) (UDP). researchgate.net The entire process effectively attaches the polar glucuronic acid group to the substrate, transforming a lipophilic compound into a more hydrophilic and readily excretable glucuronide. researchgate.netwikipedia.org
Despite the challenges associated with crystallizing membrane-bound proteins, structural insights into UGTs have been gained through homology modeling and the crystallization of partial domains and related bacterial enzymes. nih.govrcsb.org Human UGTs are understood to adopt a GT-B fold, which is characterized by two separate Rossmann-like domains connected by a linker region. nih.govmdpi.com
These two domains have distinct functions:
N-terminal Domain: This region is primarily responsible for binding the diverse range of aglycone (substrate) molecules. The relatively lower amino acid sequence homology in this domain across different UGT isoforms accounts for their varied and sometimes overlapping substrate specificities. nih.govresearchgate.net
C-terminal Domain: This domain is more highly conserved across the UGT superfamily and is responsible for binding the common co-substrate, UDP-glucuronic acid. nih.govmdpi.comresearchgate.net
The catalytic cleft is situated between these two domains. nih.gov The binding of both the substrate and UDPGA induces conformational changes that bring the reactants into the correct orientation for the catalytic transfer of glucuronic acid. nih.gov While the full-length crystal structure of a mammalian UGT remains elusive, the structure of the C-terminal domain of human UGT2B7 has been determined, providing critical insights into co-substrate binding and confirming the GT-B fold. mdpi.comnih.gov
The broad specificity of the UGT enzyme family enables them to conjugate D-glucuronic acid to a vast array of compounds. These substrates are typically categorized as either endogenous (produced within the body) or xenobiotic (foreign to the body). nih.govmdpi.com Glucuronidation is a crucial mechanism for maintaining homeostasis by regulating the levels of endogenous signaling molecules and for detoxifying foreign substances. nih.govnumberanalytics.com
Table 1: Examples of Endogenous and Xenobiotic Substrates for UGTs
| Category | Substrate Class | Specific Examples | Primary UGT Isoforms Involved |
|---|---|---|---|
| Endogenous | Bilirubin (B190676) | Bilirubin | UGT1A1 |
| Steroid Hormones | Androgens, Estrogens, Glucocorticoids | UGT1A1, UGT2B7, UGT2B15 | |
| Bile Acids | Chenodeoxycholic acid, Lithocholic acid | UGT1A3, UGT2B4, UGT2B7 | |
| Neurotransmitters | Serotonin, Dopamine | UGT1A6, UGT1A10 | |
| Xenobiotic | Drugs | Morphine, Oxazepam, SN-38 (active metabolite of Irinotecan) | UGT2B7, UGT1A9, UGT1A1 |
| Environmental Pollutants | Bisphenol A (BPA), Polycyclic Aromatic Hydrocarbons (PAHs) | UGT1A9, UGT2B15, UGT1A6 | |
| Dietary Compounds | Mycotoxins, Flavonoids | Various UGT1A and UGT2B isoforms | |
| Industrial Chemicals | Phenols, Phthalates | Various UGT1A isoforms |
This table provides a non-exhaustive list of substrates and the primary UGT isoforms involved in their glucuronidation, based on available research. frontiersin.orgnih.govnih.govnumberanalytics.comresearchgate.netnih.gov
Structural Biology and Catalytic Domains of UGTs
Beta-Glucuronidase Activity and Its Regulation
While glucuronidation is a primary mechanism for detoxification and excretion, the process is reversible. The enzyme responsible for cleaving the glucuronide bond is beta-glucuronidase, which plays a significant role in what is known as deglucuronidation. covachem.commdpi.com
Beta-glucuronidase is a hydrolase enzyme that catalyzes the cleavage of the β-D-glucuronide bond, releasing the original aglycone and this compound. covachem.com This enzyme is found in various mammalian tissues and is also produced by microorganisms, notably the bacteria residing in the gut microbiota. researchgate.netnih.gov The hydrolysis of glucuronide conjugates can have significant biochemical consequences. For instance, in the enterohepatic circulation, glucuronides excreted into the intestine via bile can be hydrolyzed by bacterial beta-glucuronidase. tandfonline.com This can lead to the reabsorption of the liberated, often lipophilic, compound, effectively extending its half-life in the body. The efficiency of hydrolysis can vary depending on the substrate and the source of the enzyme (e.g., E. coli vs. human). nih.govmdpi.com Studies have shown that beta-glucuronidases can preferentially hydrolyze O-glucuronides over N-glucuronides. nih.gov
The activity of beta-glucuronidase can be modulated by specific inhibitors. A prominent and potent inhibitor is D-glucaro-1,4-lactone, a derivative of D-glucaric acid. nih.govnih.gov D-glucaric acid itself is a natural compound produced in small amounts in mammals as an end-product of the this compound pathway. researchgate.netnih.gov In the acidic environment of the stomach, supplemented D-glucarate salts can be converted to D-glucaro-1,4-lactone. researchgate.netnih.gov This lactone acts as a specific inhibitor of beta-glucuronidase. mdpi.comnih.gov By inhibiting this enzyme, D-glucaro-1,4-lactone prevents the hydrolysis of glucuronide conjugates. mdpi.comresearchgate.net This action enhances the net effect of glucuronidation, promoting the detoxification and excretion of substances that have been conjugated with glucuronic acid. nih.gov This inhibition has been shown to be effective against beta-glucuronidase from various sources. nih.gov
Microbial Beta-Glucuronidase in Biochemical Contexts
Microbial β-glucuronidase (GUS) is a glycoside hydrolase enzyme (EC 3.2.1.31) produced by microorganisms, including dominant bacteria in the human gastrointestinal (GI) tract like those from the Firmicutes and Bacteroidetes phyla. frontiersin.orgmdpi.com This enzyme plays a crucial role in the enterohepatic circulation of both endogenous compounds (like hormones) and exogenous substances (xenobiotics), such as drugs. nih.govathenslab.grscielo.br In the liver, many of these substances undergo glucuronidation, a Phase II detoxification process where Uridine 5'-diphospho-glucuronosyltransferases (UGTs) attach this compound to them. frontiersin.orgathenslab.gr This conjugation increases their water solubility, preparing them for excretion via bile. athenslab.gr However, in the GI tract, microbial β-glucuronidase can hydrolyze the β-D-glucuronic acid residue from these conjugates, releasing the original, often active, compound. frontiersin.orgathenslab.gr This deconjugation allows the compound to be reabsorbed into circulation, a process that can significantly affect its bioavailability and toxicity. plos.orgnih.gov The liberated glucuronic acid can also serve as a carbon source for the gut bacteria. mdpi.comfrontiersin.org
The structure and function of microbial GUS enzymes have been studied extensively, with Escherichia coli β-glucuronidase (EcGUS) serving as a primary model. mdpi.comnih.gov These enzymes are typically homotetramers and belong to the glycoside hydrolase family 2 (GH2). mdpi.comnih.gov The catalytic mechanism involves two critical glutamate (B1630785) residues within the active site. nih.gov In human β-glucuronidase, these are Glu540 (the nucleophile) and Glu451 (the acid-base catalyst), which are homologous to the key residues in bacterial enzymes. nih.gov Structural analyses have also identified specific features in bacterial GUS, such as a "bacterial loop," which is absent in the human ortholog and has become a target for developing selective inhibitors. frontiersin.org
The activity of microbial β-glucuronidase has profound pharmacological implications, most notably in cancer therapy. mdpi.com The chemotherapy drug irinotecan (B1672180) (CPT-11) is a prodrug converted in the liver to its active, cytotoxic form, SN-38. researchgate.netnih.gov To detoxify it, the liver glucuronidates SN-38 to the inactive SN-38-glucuronide (SN-38G), which is then excreted into the intestine. researchgate.netnih.gov In the gut, bacterial β-glucuronidase reverses this detoxification by cleaving SN-38G back into the toxic SN-38. plos.orgtandfonline.com This reactivation of SN-38 in the gut is a primary cause of the severe, dose-limiting diarrhea experienced by many patients undergoing irinotecan treatment. plos.orgnih.govgoogle.com
The significant impact of microbial GUS on drug metabolism has led to research on other medications as well. Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) are also subject to this process, where their glucuronide metabolites are hydrolyzed in the gut, contributing to their enterohepatic recirculation and potential gastrointestinal toxicity. nih.govfrontiersin.org The immunosuppressant mycophenolate mofetil is another example; its active form, mycophenolic acid (MPA), is reactivated from its glucuronide metabolite by gut bacteria, influencing its pharmacokinetics and side effects.
The data table below summarizes the key biochemical characteristics of microbial β-glucuronidase.
| Feature | Description |
| Enzyme Class | Hydrolase (EC 3.2.1.31) wikipedia.orguniprot.org |
| Source | Gut microbiota (e.g., Escherichia coli, Bacteroides spp., Clostridium spp., Ruminococcus gnavus) frontiersin.orgathenslab.grscielo.br |
| Structure | Typically a homotetramer; member of the glycoside hydrolase 2 (GH2) family mdpi.comnih.gov |
| Key Active Site Residues | Two catalytic glutamate residues (e.g., Glu451 and Glu540 in the homologous human enzyme) acting as an acid/base catalyst and a nucleophile, respectively nih.gov |
| Primary Function | Catalyzes the hydrolysis of β-D-glucuronic acid from glucuronide conjugates frontiersin.orgathenslab.gr |
| Biochemical Role | Reverses hepatic glucuronidation, enabling enterohepatic circulation of drugs and endogenous compounds plos.orgfrontiersin.org |
| Clinical Significance | Reactivates drug metabolites, leading to toxicity (e.g., SN-38 from irinotecan); influences hormone levels and metabolism of various xenobiotics nih.govplos.orgresearchgate.net |
The following table provides detailed research findings on the impact of microbial β-glucuronidase on specific drugs.
| Compound | Effect of Microbial β-Glucuronidase | Research Finding |
| Irinotecan (CPT-11) | Reactivation of the active metabolite SN-38 from its inactive glucuronide form, SN-38G. plos.orgresearchgate.net | The deconjugation of SN-38G by bacterial β-glucuronidase in the gut lumen leads to high local concentrations of the toxic SN-38, causing severe gastrointestinal damage and dose-limiting diarrhea. researchgate.netnih.govtandfonline.comgoogle.com |
| Diclofenac | Deconjugation of diclofenac acyl glucuronide. frontiersin.org | Bacterial β-glucuronidase-mediated hydrolysis of the glucuronide metabolite in the intestine facilitates the enterohepatic circulation of diclofenac, which is linked to the drug's enteropathy. nih.gov |
| Mycophenolate Mofetil | Reactivation of mycophenolic acid (MPA) from its inactive glucuronide metabolite (MPAG). | The activity of gut bacterial β-glucuronidase can alter the pharmacokinetics of MPA, potentially impacting its therapeutic efficacy and contributing to gastrointestinal side effects in transplant patients. |
| Morphine | Deconjugation of morphine-3-glucuronide (B1234276) and morphine-6-glucuronide. | Enterohepatic recirculation of morphine is influenced by microbial β-glucuronidase activity, which can affect the drug's overall exposure and duration of action. plos.org |
D Glucuronic Acid Derivatives and Their Biochemical Significance
D-Glucaric Acid and Its Lactones
D-Glucaric acid is a key derivative of D-glucuronic acid, notable for its biological activities and its presence in various fruits and vegetables. researchgate.netrupahealth.com It and its lactone forms are end-products of the this compound pathway in mammals. researchgate.net
Biosynthesis and Interconversion Pathways
The conversion of this compound to D-glucaric acid occurs through distinct pathways in mammals and in engineered microorganisms.
In mammals, this conversion is a multi-step process. The enzyme D-glucuronolactone dehydrogenase oxidizes the lactone of this compound (D-glucurono-γ-lactone) to form D-glucaro-1,4:6,3-dilactone. researchgate.net This dilactone is unstable in aqueous solutions and spontaneously hydrolyzes to D-glucaro-1,4-lactone, a potent inhibitor of β-glucuronidase. researchgate.net Another proposed mechanism for D-glucaric acid formation in vivo involves a free-radical reaction where this compound is converted to D-glucaric acid by hydroxyl radicals in the presence of iron salts and hydrogen peroxide. nih.gov This process is thought to be linked to the cytochrome P450 system. nih.gov
In the realm of biotechnology, synthetic pathways have been constructed in microorganisms like Escherichia coli to produce D-glucaric acid. nih.govresearchgate.net One such pathway involves the conversion of D-glucose to myo-inositol, which is then oxidized to this compound by myo-inositol oxygenase (MIOX). nih.govresearchgate.net Subsequently, the enzyme uronate dehydrogenase (Udh), sourced from bacteria such as Pseudomonas syringae or Pseudomonas putida, catalyzes the direct oxidation of this compound to D-glucaric acid. nih.govresearchgate.netmdpi.comresearchgate.net This engineered microbial production offers a more direct and efficient route compared to the multi-step mammalian pathway. nih.gov
D-Glucaro-1,4-lactone as an Inhibitor of Beta-Glucuronidase
D-Glucaro-1,4-lactone, also known as D-saccharic acid 1,4-lactone, is a significant metabolite of D-glucaric acid and a powerful inhibitor of the enzyme β-glucuronidase. researchgate.netcaymanchem.comspandidos-publications.com β-glucuronidase is an enzyme present in various vertebrate tissues and is also produced by the microflora in the colon. researchgate.netrupahealth.com Its primary function is to hydrolyze glucuronide conjugates, which are formed during phase II detoxification to make substances more water-soluble for excretion. wikipedia.orgwou.edu
By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents the cleavage of these glucuronide bonds. researchgate.nettandfonline.comnih.gov This action is crucial because the hydrolysis of glucuronides can release previously detoxified toxins, carcinogens, and hormones back into circulation, potentially leading to cellular damage and promoting diseases. researchgate.netoup.com Elevated β-glucuronidase activity has been associated with an increased risk for certain cancers. researchgate.net Therefore, the inhibitory action of D-glucaro-1,4-lactone enhances the body's detoxification processes by ensuring the effective elimination of harmful compounds. researchgate.nettandfonline.comnih.gov Research has shown that D-glucaro-1,4-lactone and its precursors can suppress cell proliferation and inflammation. researchgate.net
The potency of D-glucaro-1,4-lactone as a β-glucuronidase inhibitor has led to its common use as a standard in the development of novel inhibitors for this enzyme. caymanchem.com It is also used in laboratory settings to prevent the degradation of glucuronides in biological samples like plasma and urine. caymanchem.comresearchgate.net
Other Uronic Acid Derivatives
Beyond D-glucaric acid, various other derivatives of uronic acids exist, arising from structural modifications that confer specific biochemical properties and roles. wikipedia.orgsci-hub.se These derivatives are integral to numerous biological structures and processes. microbenotes.combiologynotesonline.comnumberanalytics.com
Structural Modifications and Biochemical Reactivity
Uronic acids can undergo several structural modifications, leading to a wide array of derivatives with altered reactivity. numberanalytics.comuvic.ca These modifications include epimerization, esterification, and the introduction of different functional groups.
Epimerization: Uronic acids can be interconverted through the action of epimerases. For instance, UDP-glucuronic acid can be converted to UDP-galacturonic acid by the enzyme UDP-GlcA 4-epimerase. nih.gov This change in the stereochemistry at a single carbon atom is fundamental for the synthesis of different polysaccharides.
Esterification: The carboxylic acid group of uronic acids can be esterified. For example, glucuronoyl esterases are enzymes that hydrolyze ester linkages between the 4-O-methyl-D-glucuronic acid units of hemicellulose and the hydroxyl groups of lignin (B12514952) in plant cell walls. tandfonline.com
Fluorination: The introduction of a fluorine atom can be used to probe reaction mechanisms. For example, 3-deoxy-3-fluoro-d-glucuronate has been used as a substrate for uronate isomerase. The enzyme catalyzes the elimination of fluoride, which supports a mechanism involving the formation of a carbanion intermediate at the C2 position. nih.gov
Lactone Formation: Uronic acids can form intramolecular esters called lactones, such as D-glucurono-γ-lactone, which is an intermediate in the conversion to D-glucaric acid. researchgate.netwikipedia.org
These structural changes significantly impact the molecule's shape, charge distribution, and ability to interact with enzymes and other biomolecules, thereby dictating their biochemical reactivity and physiological function. sci-hub.se
Roles as Enzyme Substrates or Ligands
The diverse structures of uronic acid derivatives allow them to function as specific substrates or ligands for a variety of enzymes.
Enzyme Substrates:
Uronate Dehydrogenases: These enzymes specifically oxidize uronic acids. For example, uronate dehydrogenase from P. syringae catalyzes the NAD+-dependent conversion of this compound to D-glucaric acid. nih.govnih.gov These enzymes exhibit specificity, with the carboxyl group at C6 being crucial for substrate recognition and binding. nih.gov Some uronate dehydrogenases can also act on other uronic acids like D-galacturonic acid and D-mannuronic acid. nih.govresearchgate.net
Uronate Isomerases: These enzymes catalyze the isomerization between alduronic acids and the corresponding keturonic acids. For example, uronate isomerase interconverts D-glucuronate and D-fructuronate via a proton transfer mechanism involving a cis-enediol intermediate. nih.gov
Glucuronoyl Esterases: These enzymes recognize and cleave ester linkages of uronic acids. They can hydrolyze methyl esters of 4-O-methyl-D-glucuronic acid and this compound, but not their D-galacturonic acid epimers, demonstrating high substrate specificity. tandfonline.com
Polysaccharide Lyases: These enzymes cleave glycosidic bonds within acidic polysaccharides (containing uronic acids) via a β-elimination mechanism, resulting in an unsaturated uronic acid at the new non-reducing end. oup.com
Enzyme Ligands (Inhibitors):
As discussed, D-glucaro-1,4-lactone is a potent inhibitor of β-glucuronidase. researchgate.netacs.org
Synthetic uronic acid analogs, such as uronic-noeurostegine , have been developed as even more potent inhibitors of bacterial β-glucuronidase. acs.org
D-arabinaric acid , a dicarboxylic acid structurally related to uronic acids, acts as a competitive inhibitor of uronate isomerase. nih.gov
The specific interactions between uronic acid derivatives and enzymes are fundamental to their roles in the biosynthesis and degradation of complex carbohydrates, detoxification, and cellular metabolism. wou.edubiologynotesonline.com
Analytical Methodologies for D Glucuronic Acid and Its Metabolites in Research
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of D-glucuronic acid and its metabolites. These methods are prized for their ability to resolve complex mixtures and provide quantitative data.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including this compound. thermofisher.com This technique separates carbohydrates based on their size, composition, and glycosidic linkages under alkaline conditions (pH > 12), where their hydroxyl groups become partially ionized. thermofisher.comnih.gov The separated analytes are then detected by oxidation at a gold working electrode using a triple-pulse amperometry waveform. ag.gov
HPAEC-PAD offers significant advantages over other methods like those using refractive index or low-wavelength UV detection, particularly in terms of resolution and sensitivity, and it is less prone to interferences. ag.gov It has been successfully applied to determine the saccharide composition of various biological materials, including plant residues, animal wastes, and soil extracts. ag.gov For instance, it can effectively separate and quantify this compound and D-galacturonic acid in hydrolysates of plant materials. ag.gov Recent advancements have focused on optimizing elution profiles, such as shifting from isocratic to gradient conditions with sodium acetate, to improve the separation of closely related compounds like this compound and its methylated form, 4-O-methyl-D-glucuronic acid, especially from complex xylan (B1165943) hydrolysates. nih.govresearchgate.net
Key Features of HPAEC-PAD for this compound Analysis
| Feature | Description | Reference |
| Principle | Anion-exchange separation of partially ionized carbohydrates at high pH. | nih.gov |
| Detection | Pulsed Amperometric Detection (PAD) via oxidation at a gold electrode. | ag.gov |
| Advantages | High sensitivity, high resolution, and selectivity for underivatized carbohydrates. | ag.gov |
| Applications | Analysis of monosaccharides, uronic acids, and oligosaccharides in complex biological samples. | thermofisher.comag.gov |
| Optimization | Gradient elution profiles can enhance separation of similar uronic acids. | nih.govresearchgate.net |
Gas-Liquid Chromatography (GLC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the quantification of this compound. This method typically requires a derivatization step to make the non-volatile sugar acid amenable to gas chromatography. A common approach involves silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), to convert the analyte into a more volatile form. researchgate.netnih.gov
A developed GC-MS method demonstrated good precision and linearity for quantifying this compound in beverages. researchgate.netnih.gov The method can be performed without extensive sample pretreatment like extraction or filtration. researchgate.netnih.gov Quantification is often achieved using a standard addition protocol to construct a calibration curve. researchgate.net The mass spectrometer, operating in single-ion monitoring (SIM) mode, provides high selectivity and allows for the confirmation of target peaks against genuine standards. researchgate.net While effective, challenges such as co-elution with other similar compounds may require optimization of the GC method. researchgate.net
GC-MS Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Derivatization | Silylation with BSTFA and TMCS. | researchgate.netnih.gov |
| GC Column | DB-624 capillary column (60 m × 0.25 mm × 1.4 μm). | nih.gov |
| Injection Mode | Splitless at 260°C. | nih.gov |
| Oven Program | Initial 150°C, ramped at 10°C/min to 260°C, held for ≥25 min. | nih.gov |
| Carrier Gas | Helium at a constant pressure of 25.6 psi. | nih.gov |
| MS Ionization | Electron Impact (EI) at 69.9 eV. | nih.gov |
| Detection Mode | Single-Ion Monitoring (SIM). | researchgate.net |
| LOD/LOQ | LOD: 0.06 - 1.1 ppm; LOQ: 0.2 - 3.8 ppm. | researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the analysis of this compound conjugates (glucuronides). Glucuronidation is a major metabolic pathway, and LC-MS allows for the direct profiling of these conjugated metabolites in complex biological matrices like urine. nih.govacs.orgcapes.gov.bracs.org
A common strategy for detecting glucuronides is to monitor for the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) during MS/MS analysis. nih.govacs.org This approach enables the open detection of a wide range of glucuronoconjugated compounds. capes.gov.bracs.org For instance, this neutral loss scan method has been successfully used to identify steroid glucuronides in urine samples following testosterone (B1683101) administration. capes.gov.bracs.org
To enhance the comprehensiveness and accuracy of profiling, chemical isotope labeling strategies have been developed. One such method involves derivatizing the carboxylic acid group of the glucuronic acid moiety with a pair of isotopic probes, such as N,N-dimethyl ethylenediamine (B42938) (DMED-d0/d6). nih.govacs.org This technique allows for the specific targeting and reliable identification of glucuronides, regardless of the aglycone's structure, by recognizing the characteristic mass difference between the light and heavy isotope-labeled pairs in the MS spectra. nih.govacs.org This approach has been applied to profile the urinary glucuronide metabolome, improving identification and reducing false positives. nih.govacs.org
LC-MS/MS Approaches for Glucuronide Profiling
| Technique | Principle | Application | Reference |
| Neutral Loss Scan | Detection of compounds that lose a specific mass (176 Da for glucuronic acid) upon fragmentation. | Open detection of steroid glucuronides in urine. | capes.gov.bracs.org |
| Isotope Labeling | Derivatization with isotopic probes (e.g., DMED-d0/d6) to specifically tag the glucuronic acid carboxyl group. | Comprehensive profiling of urinary glucuronide conjugates. | nih.govacs.org |
| Precursor Ion Scan | Scanning for precursor ions that produce a specific fragment ion characteristic of glucuronic acid. | Detection of steroid glucuronides. | capes.gov.br |
| SRM/MRM | Selected/Multiple Reaction Monitoring for targeted quantification of known glucuronides. | Quantification of specific drug glucuronides (e.g., raloxifene-glucuronides). | nih.gov |
Gas-Liquid Chromatography (GLC) and Mass Spectrometry (MS) Applications
Spectroscopic and Enzymatic Assay Methods
Spectroscopic and enzymatic methods provide complementary approaches for the analysis of this compound, focusing on structural confirmation and rapid quantification, respectively.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound and its derivatives. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, primarily focusing on ¹H and ¹³C nuclei, provide invaluable information about the molecular structure, including the configuration of anomeric centers and the position of substituents. uliege.bersc.org
¹H-NMR can be used to confirm the structure of synthesized this compound esters and to determine the anomeric (α/β) ratio. uliege.be For example, in the analysis of tetradecyl D-glucuronate, the signals for the protons adjacent to the ester linkage were clearly identifiable, and an anomeric ratio of 3/2 (α/β) was established. uliege.be In more complex molecules like glycosaminoglycans, 1D ¹H-NMR can be used to determine the relative proportions of this compound and its epimer, L-iduronic acid, by analyzing the distinct signals of N-acetyl groups. nih.gov 2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning specific proton and carbon signals, which was critical in identifying a novel Gal-GlcA disaccharide side chain in Arabidopsis xylan. tandfonline.com
NMR Applications in this compound Structural Analysis
| NMR Experiment | Information Obtained | Example Application | Reference |
| 1D ¹H-NMR | Anomeric ratio (α/β), confirmation of ester linkage, quantification of uronic acid epimers. | Analysis of this compound esters; determination of IdoA/GlcA ratio in chondroitin (B13769445) sulfate (B86663). | nih.govuliege.be |
| ¹³C-NMR | Confirmation of the overall carbon skeleton and functional groups. | Structural proof of this compound ester synthesis. | uliege.be |
| 2D ¹H-¹³C HSQC | Correlation of directly bonded protons and carbons for unambiguous signal assignment. | Identification of Gal-GlcA disaccharide side chains in xylan. | tandfonline.com |
| 2D TOCSY | Correlation of all protons within a spin system, revealing connectivity. | Structural investigation of xylan side chains. | tandfonline.com |
Enzymatic assays offer a simple, rapid, and highly specific method for the quantification of this compound. researchgate.netd-nb.info These methods are typically based on the spectrophotometric measurement of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) produced during the enzymatic oxidation of this compound. creativebiomart.netmegazyme.com
A common assay utilizes the enzyme uronate dehydrogenase, which catalyzes the oxidation of this compound to D-glucarate, with the simultaneous reduction of NAD⁺ to NADH. creativebiomart.netmegazyme.com The increase in absorbance at 340 nm, corresponding to the formation of NADH, is directly proportional to the initial amount of this compound. researchgate.netmegazyme.com This method is highly specific for this compound and D-galacturonic acid and is considered one of the most sensitive enzymatic methods available, with a detection limit as low as 5 µM. researchgate.netd-nb.info
These assays are available as commercial kits and are suitable for analyzing this compound in various samples, including hydrolysates of plant materials and polysaccharides. creativebiomart.net The assay is linear over a defined concentration range, typically from 5 to 150 µg of this compound per assay. megazyme.com For conjugated glucuronides, a pre-treatment step with a β-glucuronidase enzyme can be employed to release the free this compound before quantification. d-nb.info
Details of the Uronate Dehydrogenase-Based Assay
| Parameter | Description | Reference |
| Enzyme | Uronate Dehydrogenase. | creativebiomart.netmegazyme.com |
| Reaction | This compound + NAD⁺ → D-Glucarate + NADH + H⁺. | megazyme.com |
| Detection | Spectrophotometric measurement of NADH absorbance at 340 nm. | researchgate.netmegazyme.com |
| Specificity | Specific for this compound and D-galacturonic acid. | megazyme.com |
| Sensitivity | Detection limit of ~5 µM; linear range of 5-150 µg per assay. | researchgate.netmegazyme.com |
| Applications | Quantification in plant hydrolysates, polysaccharides, and for assaying myo-inositol oxygenase activity. | researchgate.netcreativebiomart.net |
Chemical Isotope Labeling Strategiesbocsci.com
Chemical isotope labeling is a powerful technique coupled with mass spectrometry (MS) to enhance the sensitivity and selectivity of analyzing this compound and its conjugated metabolites. This approach involves chemically modifying the analyte with a reagent that introduces a stable isotope tag. By using both a light (e.g., containing ¹H, ¹²C, ¹⁴N) and a heavy (e.g., containing ²H, ¹³C, ¹⁵N) isotopic version of the labeling reagent, analytes can be easily identified and quantified in complex biological matrices. nih.gov
A prominent strategy for the comprehensive profiling of glucuronide conjugates involves isotope-coded derivatization of the carboxylic acid group present in the this compound moiety. acs.orgacs.org This method is advantageous because the carboxylic acid group is a common feature of all glucuronide metabolites, allowing for a universal labeling approach regardless of the aglycone structure or the type of glycosidic bond (acyl-, O-, or N-glucuronides). acs.orgacs.org
N,N-Dimethylethylenediamine (DMED) Labeling
A well-documented method employs a pair of isotopic labeling reagents, N,N-dimethylethylenediamine (DMED-d₀) and its deuterated analogue (DMED-d₆), to derivatize the carboxyl group via an amidation reaction. acs.orgresearchgate.net This strategy significantly improves the ionization efficiency and chromatographic behavior of glucuronides, leading to enhanced detection sensitivity. researchgate.netresearchgate.net
Research Findings:
In one study, a dual-filtering strategy was developed based on DMED labeling for the global profiling of glucuronide metabolites in biological samples like urine. acs.org
Filter I: The initial screening involves identifying peak pairs in the liquid chromatography-mass spectrometry (LC-MS) data that exhibit a characteristic mass difference (Δm/z) of 6.037 Da between the heavy (d₆) and light (d₀) labeled forms. acs.orgresearchgate.net This allows for the selective extraction of all carboxyl-containing compounds from the complex sample matrix.
Filter II: To specifically pinpoint the glucuronide conjugates from the pool of carboxyl-containing compounds, tandem mass spectrometry (MS/MS) is used. The fragmentation of the derivatized this compound moiety generates specific diagnostic ion pairs. acs.orgacs.org For DMED-d₀/DMED-d₆ labeled glucuronides, these key diagnostic ions appear at a mass-to-charge ratio (m/z) of 247.1294/253.1665 and 229.1188/235.1559. acs.orgacs.orgresearchgate.net
This DMED-based chemical isotope labeling strategy has demonstrated significant improvements in analytical performance. Research has shown that compared to non-derivatized analysis, DMED labeling can decrease the limits of detection for representative glucuronide standards by a factor of 3 to 55. acs.orgresearchgate.netresearchgate.net When applied to the analysis of urine samples from colorectal cancer patients, this method successfully screened 685 potential glucuronide features, of which 181 were annotated. researchgate.netresearchgate.net
Table 1: Summary of DMED Isotope Labeling Strategy for Glucuronides
| Parameter | Description |
| Labeling Reagents | Light Isotope: N,N-dimethylethylenediamine (DMED-d₀) Heavy Isotope: N,N-dimethylethylenediamine (DMED-d₆) |
| Target Functional Group | Carboxylic acid group of the this compound moiety. acs.org |
| Reaction Type | Amidation. acs.org |
| Mass Difference (Δm/z) | 6.037 Da between heavy and light labeled metabolites. acs.org |
| Diagnostic Ions (MS/MS) | d₀/d₆-labeled pairs: m/z 247.1294 / 253.1665 m/z 229.1188 / 235.1559 acs.org |
| Key Advantage | 3- to 55-fold improvement in detection sensitivity. researchgate.net |
Other Derivatization Approaches
Other chemical derivatization methods have been developed to differentiate between various types of glucuronide conjugates. For instance, a strategy involving the activation of carboxyl groups with thionyl chloride followed by esterification with ethanol (B145695) can be used. shimadzu.com This results in a predictable mass shift of +28.031 Da for each derivatized carboxyl group. shimadzu.com This type of approach is particularly useful for distinguishing between acyl-, O-, and N-glucuronides, which is crucial for understanding the metabolism and potential reactivity of drug candidates. shimadzu.com
Stable isotope-labeled internal standards, such as [¹³C,²H₃]-Mycophenolic acid-glucuronide, are also essential for accurate quantification in LC-MS/MS analyses, helping to correct for matrix effects and variations in instrument response.
Biotechnological and Synthetic Biology Approaches for D Glucuronic Acid Production
Microbial Fermentation Strategies
Microbial fermentation offers a promising route for large-scale D-glucuronic acid production. This involves utilizing microorganisms as cellular factories to convert simple sugars into the desired product.
Engineered Microorganisms (e.g., Escherichia coli, Pichia pastoris) for Enhanced Production
Metabolic engineering of microorganisms like Escherichia coli and Pichia pastoris has been a key strategy to enhance this compound yields. mdpi.com By introducing and optimizing heterologous biosynthetic pathways, researchers have successfully engineered these microbes to produce this compound and its derivatives.
A common strategy involves constructing a synthetic pathway that mimics the mammalian route for this compound synthesis. asm.orgresearchgate.net This typically involves the co-expression of three key enzymes:
myo-inositol-1-phosphate synthase (Ino1): Converts glucose-6-phosphate to myo-inositol-1-phosphate. asm.orgresearchgate.net
myo-inositol oxygenase (MIOX): Oxidizes myo-inositol to this compound. asm.orgresearchgate.net
uronate dehydrogenase (Udh): Converts this compound to D-glucaric acid. asm.orgresearchgate.net
Pichia pastoris has also emerged as an efficient host for producing D-glucaric acid, a derivative of this compound. rroij.com Engineered P. pastoris strains have achieved significantly higher titers compared to E. coli and S. cerevisiae in some studies. rroij.com For instance, a fed-batch fermentation strategy with an engineered P. pastoris strain resulted in a D-glucaric acid titer of 6.61 g/L. rroij.com
Table 1: Examples of Engineered Microorganisms for Glucuronic Acid/Glucaric Acid Production
| Microorganism | Engineered Pathway Enzymes | Product | Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | Ino1 (from S. cerevisiae), MIOX (from mouse) | This compound | Up to 0.3 g/L | asm.orgresearchgate.net |
| Escherichia coli | Ino1, MIOX, Udh (from P. syringae) | D-Glucaric Acid | > 1 g/L | asm.orgresearchgate.net |
| Pichia pastoris | MIOX, Udh | D-Glucaric Acid | 6.61 g/L | rroij.com |
| Saccharomyces cerevisiae | MIOX, Udh | D-Glucaric Acid | 1.6 g/L | nih.gov |
Optimization of Pathway Enzymes in Recombinant Systems
A significant bottleneck in the microbial production of this compound is often the low activity and stability of key pathway enzymes, particularly MIOX. mit.edumit.edu Therefore, optimizing these enzymes is crucial for enhancing production titers.
Several strategies have been employed to address this challenge:
Fusion Proteins: Fusing enzymes can also improve pathway efficiency. For example, fusing MIOX with SUMO, a eukaryotic post-translational protein tag, significantly increased its soluble expression and stability, leading to a 75% increase in D-glucaric acid production from a myo-inositol feed. mit.edu Another study demonstrated that fusing MIOX and Udh with an appropriate peptide linker increased glucuronic acid production by 5.7 times compared to the unlinked enzymes. nih.gov
Dynamic Regulation: Dynamic regulation of enzyme expression allows for the modulation of metabolic flux during fermentation. nih.gov By controlling the timing of Miox expression based on the concentration of the intermediate myo-inositol, researchers were able to improve glucaric acid titers up to 2.5-fold compared to constitutive expression. nih.gov
Directed Evolution: This technique involves creating libraries of enzyme variants and screening for improved activity. Directed evolution of MIOX has led to the isolation of variants that increased D-glucaric acid production by 65% from a myo-inositol feed. mit.edu
Enzymatic and Multi-Enzyme Cascade Catalysis
Enzymatic and multi-enzyme cascade catalysis present a promising cell-free approach for this compound synthesis. researchgate.netnih.govnih.gov This method offers several advantages over whole-cell fermentation, including the avoidance of cell growth-related issues and the potential for higher product purity. mdpi.com
In a multi-enzyme cascade, a series of enzymes work sequentially to convert a starting substrate into the final product. mdpi.com This approach has been successfully used to synthesize various valuable chemicals, including derivatives of this compound. mdpi.commdpi.com
One example is the one-pot synthesis of glycyrrhetic acid 3-O-mono-β-d-glucuronide (GAMG), where a glycosyltransferase is coupled with a UDP-glucuronic acid regeneration system. mdpi.com This system, involving four enzymes (UGT73F15, sucrose (B13894) synthase, UDP-glucose dehydrogenase, and lactate (B86563) dehydrogenase), successfully produced 226.38 mg/L of GAMG. mdpi.com
Another study demonstrated an in vitro seven-enzyme cascade system that converted sucrose to D-glucaric acid with a 75% theoretical yield. researchgate.net Such cascade reactions can be designed to be cofactor-balanced, minimizing the need for expensive external cofactors. mdpi.com
Table 2: Multi-Enzyme Cascade Systems for Glucuronic Acid Derivative Synthesis
| Product | Enzymes in Cascade | Starting Substrate(s) | Final Titer/Yield | Reference |
|---|---|---|---|---|
| Glycyrrhetic acid 3-O-mono-β-d-glucuronide (GAMG) | UGT73F15, Sucrose Synthase, UDP-glucose Dehydrogenase, Lactate Dehydrogenase | Glycyrrhetic acid, Sucrose | 226.38 mg/L | mdpi.com |
| D-Glucaric Acid | Seven-enzyme cascade | Sucrose | 75% of theoretical yield | researchgate.net |
Enzyme Engineering and High-Throughput Screening for Improved Biocatalysis
To develop highly efficient biocatalysts for this compound production, enzyme engineering and high-throughput screening are indispensable tools. researchgate.netnih.govrsc.org Natural enzymes often require optimization to meet the demands of industrial processes. rsc.org
Enzyme engineering techniques like directed evolution and rational design are used to create libraries of enzyme variants with potentially improved properties such as activity, stability, and substrate specificity. rsc.orgmdpi.com
High-throughput screening (HTS) methods are then essential to rapidly identify the most promising enzyme variants from these large libraries. researchgate.netnih.govrsc.org These methods often rely on optical readouts, such as fluorescence or absorbance changes, that are linked to the desired enzymatic activity. researchgate.netfrontiersin.org For instance, an HTS method was developed for screening 2-keto-L-gulonic acid (a related sugar acid) producing strains by detecting changes in the fluorescence of NADH. frontiersin.org This allows for the rapid assessment of thousands of variants, significantly accelerating the discovery of superior biocatalysts. rsc.orgfrontiersin.org
The combination of enzyme engineering and HTS has proven to be a powerful strategy for developing novel biocatalysts for the synthesis of natural products and other valuable chemicals. rsc.org These approaches are crucial for overcoming the limitations of natural enzymes and paving the way for economically viable and sustainable production of this compound and its derivatives. researchgate.netrsc.org
Comparative Biochemistry of D Glucuronic Acid Metabolism
Species-Specific Variations in Biosynthesis and Catabolism
The metabolic pathways for D-glucuronic acid exhibit notable variations across different domains of life, including animals, plants, and microorganisms. These differences reflect the diverse physiological roles of this compound in these organisms.
In animals, this compound metabolism is primarily linked to detoxification processes and the synthesis of essential biomolecules. nih.govkombuchabrewers.org The main pathway, often called the uronate cycle or the glucuronate-xylulose-pentose phosphate (B84403) pathway, begins with the formation of UDP-D-glucuronic acid from UDP-glucose. nih.govhmdb.ca This activated form is crucial for glucuronidation, a major Phase II detoxification reaction where lipophilic compounds are conjugated with glucuronic acid to increase their water solubility and facilitate excretion. nih.govwikipedia.org Free this compound can be formed from the hydrolysis of UDP-D-glucuronic acid. nih.gov This free acid can then be converted to L-xylulose, which enters the pentose (B10789219) phosphate pathway. nih.govhmdb.ca In many vertebrates, this compound also serves as a precursor for the biosynthesis of ascorbic acid (Vitamin C), a pathway that is absent in primates, including humans, and guinea pigs. nih.govhmdb.ca
Plants can synthesize UDP-D-glucuronic acid through two alternative pathways: the nucleotide sugar oxidation pathway, similar to animals, and the myo-inositol oxygenation pathway. researchgate.net UDP-D-glucuronic acid is a key precursor for the synthesis of various cell wall polysaccharides, including hemicellulose and pectin (B1162225), which can constitute up to 50% of the cell wall biomass in Arabidopsis thaliana. nih.gov The monosaccharide units xylose, arabinose, apiose, and galacturonic acid found in these polymers are all derived from UDP-D-glucuronic acid. nih.gov
Microorganisms display a remarkable diversity in this compound catabolism, enabling them to utilize it as a carbon and energy source. frontiersin.orgresearchgate.net Bacteria employ at least two distinct catabolic pathways: an isomerase pathway and an oxidative pathway. frontiersin.orgfrontiersin.org In the isomerase pathway, found in bacteria like E. coli, this compound is converted to D-fructuronate and subsequently metabolized to intermediates of glycolysis. researchgate.net The oxidative pathway involves the oxidation of this compound. frontiersin.org Some bacterial enzymes in these pathways can act on both this compound and its isomer, D-galacturonic acid. frontiersin.orgfrontiersin.org Fungi, such as Aspergillus niger, possess a distinct catabolic pathway that is only partially characterized. frontiersin.orgnih.gov It involves the reduction of this compound to L-gulonate and subsequent conversion to L-idonate. frontiersin.orgfrontiersin.org
The table below summarizes the key variations in this compound metabolism across different species.
| Feature | Animals | Plants | Bacteria | Fungi |
| Primary Role | Detoxification (Glucuronidation), Ascorbic Acid Synthesis (most vertebrates) nih.govnih.gov | Cell Wall Polysaccharide Precursor nih.gov | Carbon & Energy Source frontiersin.orgresearchgate.net | Carbon & Energy Source frontiersin.orgnih.gov |
| Biosynthesis | UDP-glucose oxidation nih.gov | UDP-glucose oxidation, myo-inositol oxygenation researchgate.net | Not a primary biosynthesis organism | Not a primary biosynthesis organism |
| Key Catabolic Pathway(s) | Uronate Cycle (Glucuronate-Xylulose-Pentose Phosphate Pathway) nih.govfrontiersin.org | Recycling for polysaccharide synthesis researchgate.net | Isomerase Pathway, Oxidative Pathway frontiersin.orgfrontiersin.org | Reductive pathway to L-idonate frontiersin.orgfrontiersin.org |
| Primary End Products | L-xylulose-5-phosphate, Ascorbic Acid (in some) nih.gov | Polysaccharides (Hemicellulose, Pectin) nih.gov | Pyruvate (B1213749), Glyceraldehyde-3-phosphate nih.govresearchgate.net | Intermediates for central metabolism |
This compound in Plant Cell Wall Polysaccharides
This compound is a significant component of the hemicelluloses and pectins that form the complex matrix of plant cell walls. nih.gov Its presence and modification play a crucial role in the structural integrity and properties of the cell wall.
Hemicelluloses are a diverse group of polysaccharides that cross-link with cellulose (B213188) microfibrils, providing structural support to the cell wall. wikipedia.org The most common type of hemicellulose in the secondary cell walls of hardwood trees and eudicotyledons is glucuronoxylan. wikipedia.orgrsc.org Glucuronoxylans consist of a linear backbone of β-(1→4)-linked D-xylopyranosyl units. wikipedia.orgrsc.org This backbone is substituted with side chains of α-D-glucuronic acid, or more commonly, its methylated form, 4-O-methyl-α-D-glucuronic acid, attached at the O-2 position of the xylose residues. wikipedia.orgpnas.org The degree of substitution and methylation can vary between plant species. For instance, hardwood glucuronoxylans are highly substituted with 4-O-methyl-D-glucuronic acid. rsc.org In contrast, arabinoxylans, found in softwoods and grasses, have arabinose side chains in addition to glucuronic acid. celignis.comoup.com The glucuronic acid residues can form ester linkages with lignin (B12514952), further cross-linking the cell wall components and contributing to its rigidity. celignis.com
Pectins are a complex set of polysaccharides found primarily in the primary cell walls of land plants. celignis.com While the main backbone of pectin is typically composed of D-galacturonic acid, some pectic polysaccharides, like rhamnogalacturonan I (RG-I), can have side chains containing this compound. celignis.comresearchgate.net The complex and branched structure of pectins contributes to cell-cell adhesion and wall porosity.
The table below details the presence of this compound in major plant cell wall polysaccharides.
| Polysaccharide | Location in Cell Wall | Backbone Structure | This compound Role |
| Glucuronoxylan | Secondary walls of hardwoods/eudicots wikipedia.orgrsc.org | β-(1→4)-linked D-xylose wikipedia.org | Single α-D-glucuronic acid or 4-O-methyl-α-D-glucuronic acid side chains at O-2 wikipedia.orgpnas.org |
| (Glucurono)arabinoxylan | Primary and secondary walls of grasses, secondary walls of softwoods celignis.comoup.com | β-(1→4)-linked D-xylose oup.com | Side chains of α-D-glucuronic acid (or its 4-O-methyl derivative) and arabinose celignis.comoup.com |
| Xyloglucan | Primary cell walls mdpi.com | β-(1→4)-linked D-glucose mdpi.com | Can be a component of side chains, though less common mdpi.com |
| Rhamnogalacturonan I (Pectin) | Primary cell walls celignis.com | Alternating D-galacturonic acid and rhamnose rsc.org | Can be present in the diverse side chains researchgate.net |
Roles in Microbial Metabolism and Adaptation
This compound serves as a valuable carbon source for a wide range of microorganisms, and its metabolism is integral to their adaptation, particularly in environments rich in decaying plant matter or within a host organism. frontiersin.orgnih.gov
Saprotrophic microorganisms, such as many species of bacteria and fungi, have evolved efficient enzymatic systems to degrade plant cell wall polysaccharides, releasing this compound from hemicelluloses like glucuronoxylan. frontiersin.orgfrontiersin.org Once transported into the cell, this compound is funneled into specific catabolic pathways. Bacteria utilize two main routes: the isomerase pathway and the oxidative pathway. frontiersin.org The isomerase pathway converts this compound through a series of enzymatic steps to 2-keto-3-deoxy-6-phosphogluconate (KDGP), which is then cleaved into pyruvate and glyceraldehyde-3-phosphate, feeding directly into central metabolism. nih.govresearchgate.net The oxidative pathway also leads to intermediates of core metabolic routes. asm.org The presence of these pathways allows bacteria to thrive on complex carbohydrates that are indigestible by many other organisms.
In the context of host-microbe interactions, the ability to metabolize this compound can be a significant advantage. In the mammalian gut, the host detoxifies various compounds by conjugating them with this compound in the liver, a process called glucuronidation. nih.govnih.gov These glucuronide conjugates are then excreted into the gastrointestinal tract. nih.gov Certain gut bacteria produce enzymes called β-glucuronidases, which can cleave the glucuronic acid from these conjugates. nih.govnih.gov This action releases the original compound, which can have physiological consequences for the host, and liberates this compound, which the bacteria can then use for growth. nih.govpnas.org This metabolic capability can provide a competitive advantage, allowing pathogens like Citrobacter rodentium and Salmonella to colonize the gut. pnas.orgnih.gov For instance, Salmonella proliferation is supported by energy derived from this compound found in the host gut. nih.gov
Furthermore, the metabolism of this compound can be linked to virulence. In Salmonella, the catabolism of this compound has been shown to induce the expression of the SPI-2 Type III secretion system, a key virulence factor. nih.gov This suggests that beyond serving as a nutrient source, this compound can act as an environmental cue that signals to the pathogen it is in a suitable location for infection and to regulate its virulence machinery accordingly. nih.gov
The table below outlines the roles of this compound in different microbial contexts.
| Microbial Context | Role of this compound | Key Metabolic Process | Example Organisms |
| Saprotrophism | Carbon and energy source from plant biomass frontiersin.orgfrontiersin.org | Extracellular hydrolysis of hemicellulose; intracellular catabolism via isomerase or oxidative pathways frontiersin.orgnih.gov | Aspergillus niger frontiersin.org, Bacillus stearothermophilus nih.gov |
| Gut Commensalism | Nutrient acquisition from host-derived glucuronides nih.gov | Production of β-glucuronidase to cleave glucuronides; catabolism of released this compound nih.govnih.gov | Various gut microbiota species nih.gov |
| Pathogenesis | Colonization advantage and virulence signaling pnas.orgnih.gov | Utilization as a carbon source for expansion; induction of virulence genes upon sensing pnas.orgnih.gov | Citrobacter rodentium, Salmonella typhimurium pnas.orgnih.gov |
Advanced Research Topics and Future Directions in D Glucuronic Acid Studies
Molecular Mechanisms in Cell Biology (e.g., Cell Aggregation, Embryonic Development, Toll-like Receptor 4 Interaction)
D-glucuronic acid, a pivotal carbohydrate molecule, is integral to a variety of complex biological processes at the cellular level. Its roles in cell aggregation, embryonic development, and immune signaling are areas of intense research, revealing intricate molecular mechanisms.
Cell Aggregation: this compound is a key component in the mechanisms of cell adhesion, particularly demonstrated in marine sponges like Geodia cydonium. In these organisms, cell aggregation is mediated by specific macromolecules. One such mechanism involves an aggregation factor and an aggregation receptor, where this compound serves as a terminal sugar moiety on the glycoprotein (B1211001) receptor. nih.gov High concentrations of this compound (e.g., 7 mM) have been shown to significantly inhibit the aggregation factor-mediated cell aggregation in Geodia cells, highlighting its direct involvement in modulating cell-cell interactions. medchemexpress.commedchemexpress.com The uronic acid content in exopolysaccharides (EPS) of biofilms has also been found to be proportional to the biofilm's formation ability, suggesting a broader role for uronic acids like this compound in microbial cell aggregation. researchgate.net
Toll-like Receptor 4 (TLR4) Interaction: this compound and its metabolites can directly interact with and activate Toll-like receptor 4 (TLR4), a key component of the innate immune system. wikipedia.orgaging-us.comnih.gov This activation can trigger inflammatory responses. For instance, this compound itself, as well as its metabolite ethyl glucuronide, can activate TLR4, leading to the upregulation of inflammatory signaling molecules. medchemexpress.commedchemexpress.comwikipedia.org This interaction has been implicated in aggravating inflammatory conditions and increasing pain perception. wikipedia.orgaging-us.com Studies in rats have demonstrated that intrathecal administration of this compound can induce tactile allodynia (a pain response to a normally non-painful stimulus), and this effect can be blocked by a TLR4 antagonist. medchemexpress.commedchemexpress.com This finding underscores the direct role of this compound in modulating pain pathways through TLR4 signaling.
Table 1: Summary of this compound's Role in Cell Biology
| Biological Process | Organism/System | Key Finding | Concentration/Condition | Reference(s) |
|---|---|---|---|---|
| Cell Aggregation | Marine Sponge (Geodia cydonium) | Inhibition of aggregation factor-mediated cell aggregation. | 7 mM | medchemexpress.com, medchemexpress.com |
| Embryonic Development | Porcine Oocytes | Promotes cumulus expansion and early embryonic development. | 0.05 mM | medchemexpress.com, medchemexpress.com, researchgate.net |
| Immune Signaling | Rat Model | Induces tactile allodynia via TLR4 activation. | 0.32 μg, intrathecal | medchemexpress.com, medchemexpress.com |
| Immune Signaling | In vitro (HEK-TLR4 cells) | Activates Toll-like receptor 4. | Not specified | wikipedia.org, aging-us.com, nih.gov |
Regulatory Networks of this compound Homeostasis
The cellular concentration of this compound is tightly regulated through a complex network of metabolic pathways and enzymatic reactions. This homeostasis is crucial for its various physiological functions, from detoxification to the synthesis of structural biomolecules.
The primary pathway for this compound synthesis in many organisms is the This compound pathway , which starts from glucose. nih.gov In mammals, this pathway is also linked to the synthesis of L-ascorbic acid (Vitamin C) in many species, though not in humans. nih.gov Key to this regulation is the enzyme UDP-glucuronosyltransferase (UGT) , which conjugates this compound to various substrates, thereby facilitating their detoxification and excretion. aging-us.comembopress.org The UGT enzyme family is diverse, with different isoforms showing specificity for various endogenous and xenobiotic compounds. embopress.orgrsc.org
Another significant regulatory hub is the pentose (B10789219) and glucuronate interconversion pathway . researchgate.net This pathway is vital for generating NADPH and maintaining cellular redox homeostasis. researchgate.net It connects the metabolism of pentose sugars with the production and utilization of this compound, highlighting its integration with central carbon metabolism. researchgate.net
The homeostasis of this compound is also intricately linked to the synthesis and degradation of glycosaminoglycans (GAGs). frontiersin.orgnih.gov GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units, one of which is often a uronic acid such as this compound. frontiersin.orgmdpi.comnih.gov The synthesis of GAGs is a highly regulated process involving a series of glycosyltransferases in the Golgi apparatus. uniprot.orgnih.gov The availability of UDP-glucuronic acid, the activated form of this compound, is a critical factor in the rate of GAG chain elongation. embopress.orgnih.gov Conversely, the degradation of GAGs by enzymes like β-glucuronidase releases free this compound, contributing to its cellular pool. aging-us.com
Future research is focused on elucidating the complex interplay of these pathways and the signaling molecules that govern them. Understanding these regulatory networks is essential for comprehending how cells adapt to metabolic stress and xenobiotic challenges.
Table 2: Key Pathways and Enzymes in this compound Homeostasis
| Pathway/Enzyme | Function | Key Regulatory Aspect | Reference(s) |
|---|---|---|---|
| This compound Pathway | Synthesis of this compound from glucose. | Central pathway for de novo synthesis. | nih.gov |
| UDP-glucuronosyltransferases (UGTs) | Conjugation of this compound to substrates for detoxification. | Diverse isoforms with substrate specificity. | aging-us.com, embopress.org, rsc.org |
| Pentose and Glucuronate Interconversions | Links this compound to pentose phosphate (B84403) pathway and redox balance. | Integration with central metabolism. | researchgate.net |
| Glycosaminoglycan (GAG) Synthesis/Degradation | Utilization and release of this compound for structural molecules. | Regulated by glycosyltransferases and hydrolases. | aging-us.com, frontiersin.org, nih.gov |
Potential for Biochemical Engineering and Industrial Bioproduction
The wide range of applications for this compound in the pharmaceutical, food, and cosmetic industries has spurred research into efficient and sustainable production methods. nih.govresearchgate.netgithub.com While traditional methods rely on chemical synthesis or extraction from natural sources, these are often inefficient and environmentally unfriendly. nih.govresearchgate.netmdpi.com Consequently, biochemical engineering and industrial bioproduction using microbial cell factories have emerged as promising alternatives. nih.govresearchgate.net
Significant progress has been made in engineering microorganisms, primarily Escherichia coli, to produce this compound and its derivatives like D-glucaric acid. nih.govresearchgate.netmit.edu A common strategy involves constructing a synthetic pathway that mimics parts of the mammalian this compound pathway. nih.gov This typically involves the heterologous expression of several key enzymes:
myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae, which converts glucose-6-phosphate to myo-inositol-1-phosphate. nih.gov
An endogenous phosphatase then converts myo-inositol-1-phosphate to myo-inositol . nih.gov
myo-inositol oxygenase (MIOX) from a mammalian source (e.g., mouse), which oxidizes myo-inositol to this compound. nih.gov
Researchers have employed various metabolic engineering strategies to optimize this pathway and increase yields. One major bottleneck identified is the activity of MIOX. nih.govmit.edu To address this, strategies such as directed evolution of the MIOX enzyme and fusing it to a solubility-enhancing tag (like SUMO) have been successfully implemented, resulting in significant increases in production. mit.edu
Future directions in this field include:
Enzyme Engineering: Improving the catalytic efficiency and stability of pathway enzymes through techniques like directed evolution and high-throughput screening. nih.govresearchgate.net
Co-culture and Multi-enzyme Cascades: Developing more complex biocatalytic systems that distribute the metabolic load between different microbial strains or use purified enzymes in a cascade. nih.govresearchgate.net
Alternative Feedstocks: Engineering strains to utilize cheaper and more sustainable biomass-derived feedstocks instead of pure glucose. researchgate.netmit.edu
Table 3: Strategies for Bioproduction of this compound and Derivatives
| Strategy | Description | Organism/System | Outcome/Potential | Reference(s) |
|---|---|---|---|---|
| Synthetic Pathway Construction | Heterologous expression of Ino1 and MIOX to produce this compound from glucose. | Escherichia coli | Production of this compound (up to 0.3 g/L). | nih.gov |
| Enzyme Engineering (MIOX) | Directed evolution and SUMO fusion to improve MIOX activity. | Escherichia coli | 65-75% increase in D-glucaric acid production from myo-inositol. | mit.edu |
| Pathway Extension | Addition of uronate dehydrogenase (Udh) to convert this compound to D-glucaric acid. | Escherichia coli | Production of D-glucaric acid (>1 g/L). | nih.gov |
| Strain Engineering | Deletion of competing pathways (e.g., pgi, zwf) to increase yield on glucose. | Escherichia coli | Significant increase in D-glucaric acid productivity and yield. | mit.edu |
Systems Biology Approaches to this compound Pathways
A systems biology approach, which combines experimental data with mathematical modeling, is crucial for a comprehensive understanding of the complex and dynamic nature of this compound pathways. plos.orgfrontiersin.org This approach allows for the elucidation of emergent properties of these metabolic networks, such as robustness and regulatory control, which are not apparent from studying individual components alone. plos.org
While a dedicated systems biology model for the this compound pathway is still an emerging area, principles from studies of related metabolic networks can be applied. For instance, metabolic flux analysis (MFA) can be used to quantify the flow of carbon through the this compound pathway and competing pathways under different conditions. frontiersin.org This can help identify metabolic bottlenecks and predict the effects of genetic modifications.
Kinetic modeling, which incorporates enzyme kinetics and metabolite concentrations, can provide a dynamic view of the pathway. plos.org Such models can be used to simulate how the system responds to perturbations, such as changes in substrate availability or enzyme expression levels. For example, a kinetic model of the engineered D-glucaric acid pathway in E. coli could help in understanding the rate-limiting steps (like the MIOX-catalyzed reaction) and designing strategies for dynamic pathway regulation. nih.govmit.edumit.edu
Integrating 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) is a cornerstone of systems biology. frontiersin.org For this compound pathways, this would involve:
Transcriptomics: Analyzing how the expression of genes in the pathway and related regulatory networks changes in response to different stimuli.
Proteomics: Quantifying the levels of key enzymes like Ino1, MIOX, and UGTs.
Metabolomics: Measuring the concentrations of this compound, its precursors (like glucose-6-phosphate and myo-inositol), and its downstream products to understand the metabolic state of the cell. researchgate.net
Future research will likely focus on developing detailed, experimentally validated systems biology models of this compound metabolism. These models will be invaluable tools for:
Predictive Metabolic Engineering: Guiding the design of more efficient microbial cell factories for the production of this compound and its derivatives. frontiersin.org
Understanding Disease States: Investigating how dysregulation of this compound homeostasis contributes to diseases.
Pharmacokinetics: Modeling the glucuronidation of drugs to predict their metabolism and clearance. aging-us.com
By adopting a systems-level perspective, researchers can move beyond a component-by-component understanding to a more holistic view of the role of this compound in biology.
Q & A
Basic: What is the structural role of D-glucuronic acid in glycosaminoglycans (GAGs)?
This compound is a critical component of glycosaminoglycans such as hyaluronic acid (HA), chondroitin sulfate (CS), and dermatan sulfate (DS). In HA, it alternates with N-acetyl-D-glucosamine via β-(1→3) and β-(1→4) glycosidic linkages, forming a linear polymer essential for extracellular matrix hydration and structural integrity . Its carboxyl group contributes to GAGs' polyanionic nature, enabling interactions with cations and proteins. Methodologically, structural elucidation relies on NMR, mass spectrometry, and enzymatic digestion followed by chromatographic separation .
Basic: How does this compound participate in detoxification pathways?
This compound conjugates with xenobiotics, hormones, and bilirubin via UDP-glucuronosyltransferases (UGTs) in the liver, forming water-soluble glucuronides excreted via urine or bile. This process, termed glucuronidation, is studied using in vitro microsomal assays, LC-MS/MS for metabolite identification, and kinetic modeling to assess enzyme specificity . Researchers often use radiolabeled substrates (e.g., ¹⁴C-labeled toxins) to track conjugation efficiency .
Advanced: What experimental strategies address contradictions in enzymatic synthesis pathways of this compound-containing polymers?
Conflicting reports on hyaluronic acid synthesis pathways (e.g., substrate specificity of hyaluronan synthases) require comparative studies using isotopically labeled precursors (e.g., ¹³C-glucose) and enzyme knockout models. For example, evidence from Rous sarcoma homogenates showed UDP-N-acetylglucosamine and UDP-glucuronic acid as direct substrates, validated via C¹⁴ tracer experiments . Discrepancies in pathway efficiency can be resolved by optimizing reaction conditions (pH, cofactors) and using purified enzymes to eliminate competing side reactions .
Advanced: How can enzyme engineering improve biocatalytic production of this compound?
Multi-enzyme cascades and directed evolution are key. For instance, co-expressing glucose dehydrogenase (GDH) and uronate dehydrogenase (UDH) in E. coli enhances conversion efficiency from D-glucose. Immobilizing enzymes on scaffolds (e.g., silica nanoparticles) improves stability and reusability. High-throughput screening of mutant libraries (e.g., error-prone PCR of UDH) identifies variants with higher activity under industrial conditions (e.g., elevated temperature) .
Basic: What analytical techniques quantify this compound in complex biological matrices?
Common methods include:
- Colorimetric assays : Carbazole reaction for uronic acid quantification, though cross-reactivity with other sugars requires validation via blank controls .
- HPLC with UV/RI detection : Post-column derivatization with m-hydroxydiphenyl improves specificity .
- LC-MS/MS : Selective for glucuronide conjugates; stable isotope-labeled internal standards (e.g., this compound-d₄) enhance accuracy .
Advanced: How do researchers model this compound’s role in glycosaminoglycan-mediated cell signaling?
Computational models integrate molecular dynamics (MD) simulations of HA-receptor interactions (e.g., CD44) with experimental data from surface plasmon resonance (SPR) and atomic force microscopy (AFM). For example, MD simulations of HA oligosaccharides reveal conformational flexibility in glucuronic acid residues, affecting binding affinity. In vitro validation uses HA-coated substrates and fluorescence-labeled cells to quantify adhesion kinetics .
Advanced: What methodologies resolve discrepancies in this compound’s metabolic flux between in vitro and in vivo systems?
Isotopic tracing (e.g., ¹³C-glucose) combined with metabolic flux analysis (MFA) quantifies carbon allocation to glucuronidation vs. pentose phosphate pathways. In vivo, microdialysis probes collect interstitial fluid from liver tissue to compare with hepatocyte culture data. Discrepancies often arise from compartmentalization (e.g., endoplasmic reticulum vs. cytosol), addressed via subcellular fractionation and enzyme localization studies .
Basic: How is this compound incorporated into green synthesis of nanomaterials?
This compound reduces metal ions (e.g., Au³⁺) to nanoparticles (AuNPs) via its aldehyde and hydroxyl groups. Optimization involves varying pH (alkaline conditions favor reduction), concentration ratios, and thermal treatment. Characterization via UV-Vis spectroscopy (surface plasmon resonance) and TEM confirms nanoparticle size and morphology .
Advanced: What are the challenges in characterizing this compound derivatives for drug delivery systems?
Derivatization (e.g., thiol-modification for mucoadhesive HA) risks side reactions (e.g., crosslinking). Response Surface Methodology (RSM) optimizes reaction parameters (e.g., carbodiimide concentration, pH) to maximize thiolation efficiency while minimizing HA degradation. Analytical validation uses Ellman’s assay for free thiol groups and SEC-MALS for molecular weight distribution .
Advanced: How do researchers validate the absence of this compound isomer interference in metabolic studies?
L-iduronic acid, a common isomer in dermatan sulfate, co-elutes with this compound in standard HPLC. Chiral columns (e.g., Crownpak CR-I) or enzymatic digestion with specific lyases (e.g., chondroitin AC lyase) selectively degrade target isomers, followed by LC-MS/MS confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
